

Comprehensive Technical Guide to Agathisflavone: Phytochemistry, Bioactivity, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Agathisflavone

CAS No.: 28441-98-7

Cat. No.: S517515

Get Quote

Introduction to Agathisflavone

Agathisflavone is a **biflavonoid compound** characterized as a dimer of the flavonoid apigenin, with the chemical name (8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one). It has a **molar mass of 538.457 g/mol**, density of 1.656 g/cm³, and splitting coefficient of 5.09 [1]. This compound belongs to the class of **natural biflavonoids** formed through oxidative coupling of two apigenin molecules, resulting in a bond between positions C-6 and C-8 of the two chromene rings [2]. **Agathisflavone** demonstrates restricted occurrence in plants but has been identified in several plant families including Anacardiaceae, Araucariaceae, Ochnaceae, and Fabaceae [2]. It has attracted significant research interest due to its diverse biological activities and potential therapeutic applications, particularly in **neurological disorders** and **inflammatory conditions** [3] [4] [5].

Phytochemistry and Natural Occurrence

Structural Characteristics and Properties

Agathisflavone features a **complex polyphenolic structure** based on the C6-C3-C6 flavonoid skeleton duplicated into a biflavonoid framework. The compound exists as a **mixture of atropisomers** when isolated from natural sources due to its inherent molecular asymmetry [1]. This structural characteristic contributes to its biological activity and interaction with various molecular targets. Like other flavonoids, **agathisflavone** contains multiple phenolic hydroxyl groups that confer significant **antioxidant capacity** through free radical scavenging and electron transfer mechanisms [1]. The compound appears as a yellow-colored solid and exhibits medium polarity, making it soluble in polar or medium polar solvents such as methanol and ethanol for extraction purposes [1].

Natural Sources and Extraction

Agathisflavone has been identified in various parts (leaves, stems, fruits, and roots) of numerous plant species, with predominant occurrence in the leaves of *Poincianella pyramidalis* (synonyms: *Cenostigma pyramidale*, *Caesalpinia pyramidalis*) [1] [6]. Other documented sources include *Schinus polygamus* [2], *Anacardium occidentale* [1], *Rhus parviflora* [1], and several other species across different plant families.

Multiple extraction and purification methods have been developed for **agathisflavone** isolation:

- **Traditional chromatographic techniques** involving methanol extraction followed by silica gel chromatography [1] [6]
- **Alkaline extraction** using inorganic bases that reduces the number of chromatographic steps [6]
- **Automatic flash chromatography** in two steps providing high-yield extraction [6]

These methods have been optimized to reduce solvent volume, number of column procedures, processing time, while increasing yields, with HPLC analysis confirming isolation purity exceeding 99% [6].

Quantitative Bioactivity Data

Antioxidant Activity

Agathisflavone demonstrates significant **concentration-dependent antioxidant activity** across multiple assay systems, with efficacy comparable to the standard antioxidant trolox [1]. The table below summarizes its antioxidant performance:

Table 1: Antioxidant Activity of **Agathisflavone**

Assay Method	Concentration Range	Key Results	Reference
DPPH radical scavenging	0.058-0.928 mM	Concentration-dependent inhibition comparable to trolox	[1]
ABTS radical scavenging	0.058-0.928 mM	Significant radical scavenging activity similar to trolox	[1]
Hydroxyl radical scavenging	0.058-0.928 mM	Protection against 2-deoxyribose degradation	[1]
Nitric oxide scavenging	0.058-0.928 mM	Dose-dependent inhibition of nitrite ion formation	[1]
Reducing potential assay	0.058-0.928 mM	Concentration-dependent electron donation capacity	[1]
Lipid peroxidation (TBARS)	0.058-0.928 mM	Significant inhibition of lipid peroxidation	[1]

Neuroprotective and Cognitive Effects

Agathisflavone exhibits promising **neuroprotective properties** across multiple experimental models, particularly in contexts of neuroinflammation and cognitive impairment:

Table 2: Neuroprotective and Cognitive Effects of **Agathisflavone**

Experimental Model	Concentration/Dose	Key Findings	Reference
Scopolamine-induced memory impairment (zebrafish)	1, 3, 5 µg/L	Improved memory and reduced anxiety in Y-maze and tank tests	[2]

Experimental Model	Concentration/Dose	Key Findings	Reference
Scopolamine-induced memory impairment (zebrafish)	1, 3, 5 µg/L	Restored brain oxidative stress markers and AChE activity	[2]
LPS-induced neuroinflammation (microglia)	1 µM	Reduced NO, GSH, NLRP3 inflammasome, proinflammatory cytokines	[3]
Aβ-induced neuroinflammation (human microglia)	1 µM	Decreased miR-146a, miR-155, IL1-β, IL-6, NOS2	[4]
Mechanical injury model (cortical tissue)	5 µM	Attenuated glia activation, reduced NLRP3 and IL-1β expression	[5]

Detailed Experimental Protocols

In Vitro Antioxidant Activity Evaluation

DPPH Radical Scavenging Assay [1]

- **Principle:** Measurement of hydrogen atom or electron donation ability through discoloration of methanol solution of DPPH radical
- **Procedure:** Mix 0.5 mL of **agathisflavone** (0.058-0.928 mM) with 1.4 mL of DPPH solution (100 µM) in ethanol
- **Incubation:** Keep in dark at room temperature for 30 minutes
- **Measurement:** Absorbance at 517 nm against control
- **Calculation:** % Inhibition = $[(Ac - At)/Ac] \times 100$, where Ac = control absorbance, At = test absorbance

ABTS Radical Scavenging Assay [1]

- **Radical generation:** Mix 5 mL of 7 mM ABTS with 88 µL of 2.45 mM potassium persulfate, incubate 16 hours in dark
- **Sample preparation:** Dilute solution in ethanol to absorbance 0.70 ± 0.05 at 734 nm

- **Procedure:** Mix 0.5 mL sample with 1.96 mL ABTS solution, measure absorbance after 6 minutes

Hydroxyl Radical Scavenging Assay [1]

- **Reaction mixture:** FeSO₄ (6 mM), 2-deoxyribose (5 mM), H₂O₂ (100 mM), phosphate buffer (20 mM, pH 7.4)
- **Procedure:** Add **agathisflavone** (0.058-0.928 mM), incubate 30 min at ambient temperature
- **Termination:** Add phosphoric acid (4% w/w) and 1% TBA (50 mM NaOH)
- **Development:** Heat 15 min at 95°C, cool, measure absorbance at 734 nm

Neuroprotection and Anti-neuroinflammatory Assays

Microglial Cell Cultures [3]

- **Source:** Cerebral cortex of newborn Wistar rats (0-2 days old)
- **Dissociation:** Mechanical dissociation followed by filtration through Nitex membrane
- **Culture medium:** DMEM with 10% FBS, 10% horse serum, 4 mM L-glutamine, antibiotics
- **Coating:** Poly-D-lysine (25 µg/mL) coated flasks
- **Harvesting:** Shake at 165 rpm at 37°C for 3 hours upon confluence (7-10 days)

PC12 Cell Culture and Differentiation [3]

- **Culture conditions:** DMEM supplemented with 10% FBS, 10% horse serum, 4 mM L-glutamine, antibiotics
- **Differentiation:** Treatment with 100 ng/mL NGF for 6 days, medium renewal every 48 hours

Treatment Protocols for Neuroinflammation Studies [3] [4]

- **Inflammatory induction:** LPS (1 µg/mL) or Aβ oligomers (500 nM)
- **Agathisflavone treatment:** 1 µM for 24 hours (based on previous dose-response studies)
- **Conditioned medium transfer:** Microglial conditioned medium applied to PC12 cells for 24 hours

Molecular Docking Analysis [7] [8]

- **Objective:** Characterize interaction between **agathisflavone** and glucocorticoid receptor
- **Comparison:** Binding affinity compared to mifepristone (antagonist), dexamethasone (agonist), and apigenin (monomer)

Mechanism of Action and Signaling Pathways

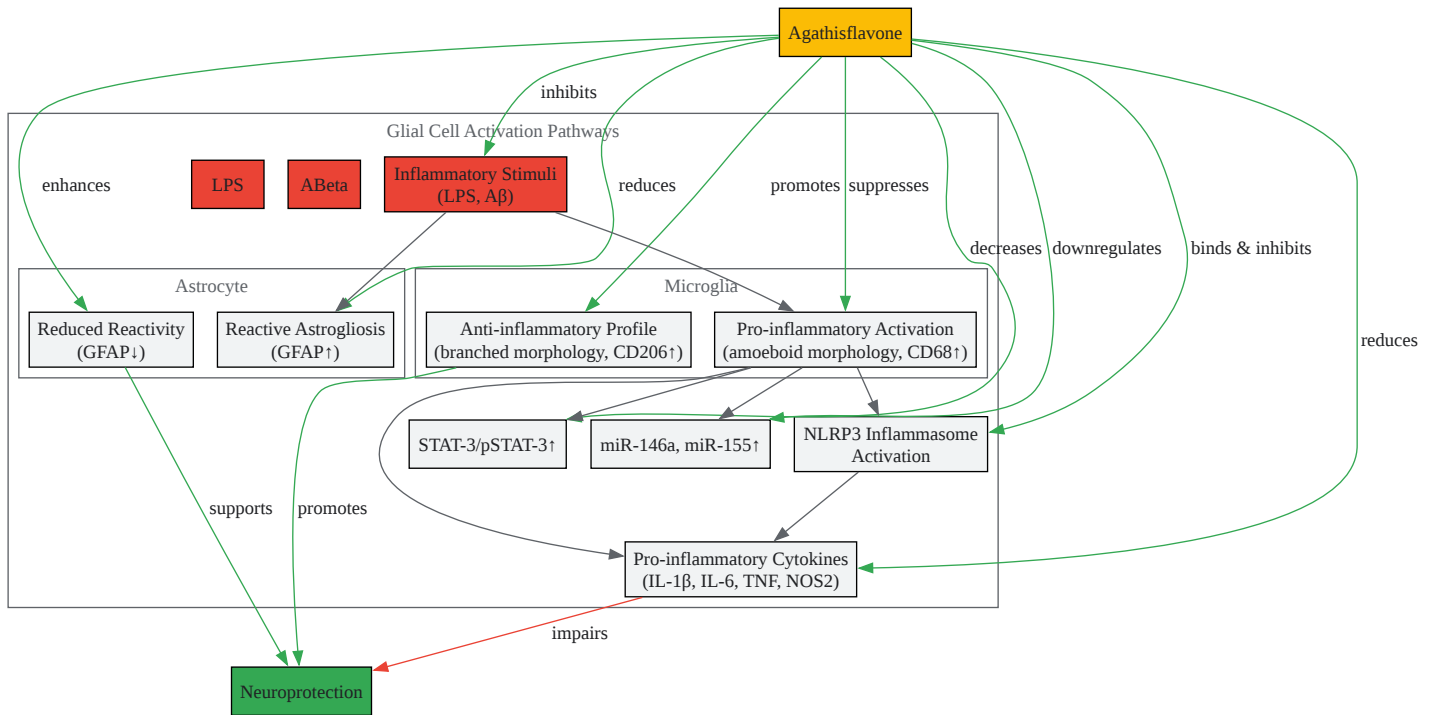
Agathisflavone exerts its multifaceted biological effects through several **key molecular mechanisms** and signaling pathways:

Anti-neuroinflammatory Mechanisms

The compound demonstrates significant effects on **glial cell modulation**, particularly targeting microglia and astrocytes in neuroinflammatory conditions. In LPS-activated microglia, **agathisflavone** promotes a shift from pro-inflammatory to **anti-inflammatory phenotype**, evidenced by increased branching morphology, reduced CD68 expression (pro-inflammatory marker), and increased CD206 expression (anti-inflammatory marker) [3]. This transition is associated with reduced production of **pro-inflammatory mediators** including NO, IL-1 β , IL-6, IL-18, TNF, CCL5, and CCL2 [3].

Agathisflavone directly targets the **NLRP3 inflammasome**, a multiprotein complex crucial for inflammatory response activation. Molecular docking studies confirm that **agathisflavone** binds at the NLRP3 NACTH inhibitory domain, preventing inflammasome assembly and subsequent caspase-1 activation [3]. This mechanism reduces the maturation and secretion of pro-inflammatory cytokines IL-1 β and IL-18, contributing to its potent anti-inflammatory effects.

The following diagram illustrates the key anti-inflammatory mechanisms of **agathisflavone** in glial cells:



[Click to download full resolution via product page](#)

Figure 1: Anti-neuroinflammatory mechanisms of **agathisflavone** in glial cells

Glucocorticoid Receptor-Mediated Mechanisms

Recent research has elucidated that **agathisflavone**'s anti-inflammatory effects are mediated through the **glucocorticoid receptor (GR)** pathway. Molecular docking analyses reveal that **agathisflavone** binds to a specific pocket in the glucocorticoid receptor with stronger interactions than mifepristone (GR antagonist), dexamethasone (GR agonist), and its monomer apigenin [7] [8].

The GR-mediated mechanism was confirmed through antagonist studies where mifepristone (RU486) reversed the anti-inflammatory effects of **agathisflavone**, including:

- Inhibition of **agathisflavone**-induced increase in microglial branching [7] [8]
- Reversal of **agathisflavone**-mediated reduction in CD68 and GFAP expression [7] [8]
- Blockade of **agathisflavone**-induced IL-10 increase (regulatory cytokine) [7] [8]

This GR-dependent activity represents a significant mechanism underlying **agathisflavone**'s regulation of glial reactivity and inflammatory mediator production.

microRNA Modulation

Agathisflavone demonstrates significant effects on **post-transcriptional regulation** through modulation of microRNA expression in activated microglia. In human C20 microglia exposed to LPS or A β , **agathisflavone** treatment significantly reduced the expression of **miR-146a and miR-155** [4], both of which are associated with neuroinflammatory processes in neurodegenerative diseases. This microRNA modulation was accompanied by reduced expression of pro-inflammatory cytokines IL-1 β , IL-6, and NOS2, suggesting an important role in the compound's anti-inflammatory activity.

Additionally, **agathisflavone** modulates the **JAK2/STAT-3 signaling pathway**, which is involved in inflammatory response regulation. In microglia cells induced by A β , **agathisflavone** reduced the increased p-STAT3/STAT3 ratio, indicating suppression of this inflammatory signaling cascade [4].

Research Gaps and Future Directions

Despite promising preclinical data, several **research limitations** must be addressed to advance **agathisflavone** toward clinical application:

- **Bioavailability challenges:** Like most flavonoids, **agathisflavone** faces limitations in bioavailability, extensive metabolism, and rapid clearance that may hinder therapeutic efficacy [9]

- **In vivo validation:** Most studies have been conducted in vitro; comprehensive animal model studies are needed to confirm efficacy and safety in whole organisms
- **Formulation development:** Advanced delivery systems such as nanoemulsions, metal-organic frameworks, or microspheres may be required to improve bioavailability and targeting [9]
- **Clinical trials:** No human studies have been conducted to date, representing a critical step in therapeutic development
- **Synthetic approaches:** Current isolation from natural sources is inefficient; development of synthetic methodologies would enable larger-scale production [6]

Future research should prioritize **structure-activity relationship studies** to identify key functional groups responsible for **agathisflavone's** bioactivity, potentially leading to optimized derivatives with improved pharmacokinetic properties. Additionally, investigation of combination therapies with existing neuroprotective agents may reveal synergistic effects worthy of clinical development.

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. In vitro antioxidant properties of the biflavonoid agathisflavone [bmcchem.biomedcentral.com]
2. Agathisflavone isolated from Schinus polygamus (Cav.) ... [sciencedirect.com]
3. The Flavonoid Agathisflavone Directs Brain Microglia ... [pmc.ncbi.nlm.nih.gov]
4. The Phytochemical Agathisflavone Modulates miR146a and ... [pmc.ncbi.nlm.nih.gov]
5. The Flavonoid Agathisflavone Attenuates Glia Activation ... [pubmed.ncbi.nlm.nih.gov]
6. Methods for extraction and isolation of agathisflavone from ... [inis.iaea.org]
7. The Biflavonoid Agathisflavone Regulates Microglial and Astrocytic... [pmc.ncbi.nlm.nih.gov]
8. The Biflavonoid Agathisflavone Regulates Microglial and ... [mdpi.com]

9. Flavonoids as Immunoregulators: Molecular Mechanisms ... [frontiersin.org]

To cite this document: Smolecule. [Comprehensive Technical Guide to Agathisflavone: Phytochemistry, Bioactivity, and Therapeutic Potential]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b517515#agathisflavone-phytochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com